4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group and a 1-oxido-2-pyridinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.
Attachment of the 1-Oxido-2-Pyridinyl Group: This could be done through a nucleophilic substitution reaction using 2-chloropyridine N-oxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the pyridinyl group, potentially leading to the formation of dihydroquinazolinones or reduced pyridine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its various biological activities.
3-(4-Methylphenyl)-4(3H)-quinazolinone: Similar structure but lacking the pyridinyl group.
2-(1-Oxido-2-pyridinyl)-4(3H)-quinazolinone: Similar structure but lacking the 4-methylphenyl group.
Uniqueness
The presence of both the 4-methylphenyl and 1-oxido-2-pyridinyl groups in 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- may confer unique chemical and biological properties, making it distinct from other quinazolinone derivatives.
Properties
CAS No. |
61351-73-3 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(1-oxidopyridin-1-ium-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-14-9-11-15(12-10-14)23-19(18-8-4-5-13-22(18)25)21-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3 |
InChI Key |
DRMALXZUAJVWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
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